

# Application Notes and Protocols: Disodium Azelate in 3D Skin Models

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## Compound of Interest

Compound Name: Disodium azelate

Cat. No.: B166650

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## Introduction

**Disodium azelate**, the disodium salt of azelaic acid, is a dicarboxylic acid with known therapeutic effects on various skin conditions.[1][2][3] Azelaic acid, naturally occurring and produced by the yeast *Malassezia furfur*, exhibits anti-inflammatory, antimicrobial, and anti-keratinizing properties.[1][2][3][4] It is a well-established treatment for acne vulgaris and rosacea and is also used for managing hyperpigmentation disorders like melasma.[2][4] Three-dimensional (3D) skin models, which mimic the structure and function of human skin, provide a valuable platform for evaluating the efficacy and safety of topical agents like **Disodium azelate**, reducing the need for animal testing.[5][6][7][8]

These application notes provide a comprehensive overview of the use of **Disodium azelate** in 3D skin models, detailing its mechanisms of action and providing protocols for key experiments. While specific data on **Disodium azelate** in 3D skin models is limited, the information presented here is based on the well-documented effects of azelaic acid, its parent compound.

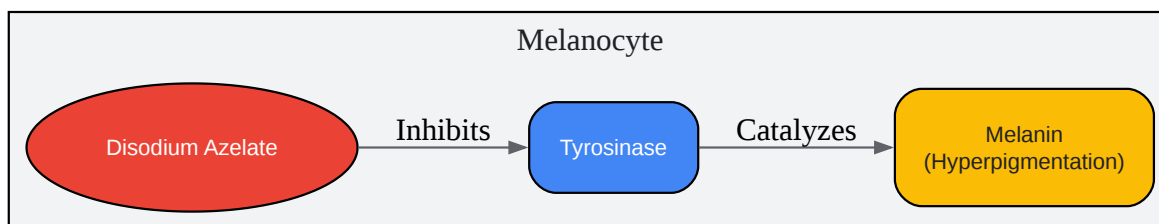
## Mechanisms of Action

**Disodium azelate** is expected to exhibit similar mechanisms of action to azelaic acid, which include:

- **Depigmenting Effects:** Inhibition of tyrosinase, a key enzyme in melanin synthesis, leading to a reduction in hyperpigmentation.[1][2] Azelaic acid also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to reducing melanin formation.[2]
- **Anti-inflammatory Effects:** Modulation of inflammatory pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ) and the reduction of pro-inflammatory cytokines like interleukin-1 $\beta$  (IL-1 $\beta$ ), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- $\alpha$ ).[9]
- **Anti-keratinizing Effects:** Normalization of keratinocyte differentiation and proliferation, which helps in reducing the thickness of the stratum corneum and preventing the formation of comedones in acne.[3] Azelaic acid has been shown to have a reversible antiproliferative effect on keratinocytes.[10]

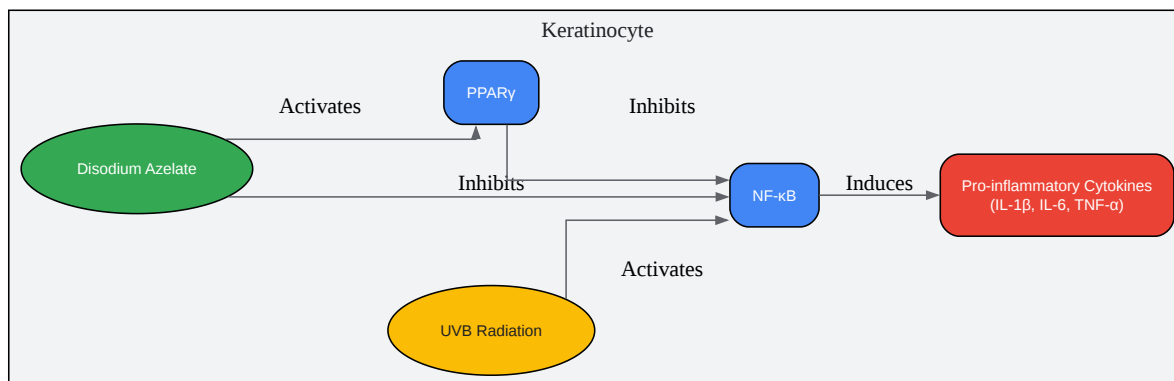
## Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by azelaic acid, which are presumed to be the same for **Disodium azelate**.



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Inhibition of Melanin Synthesis by **Disodium Azelate**.



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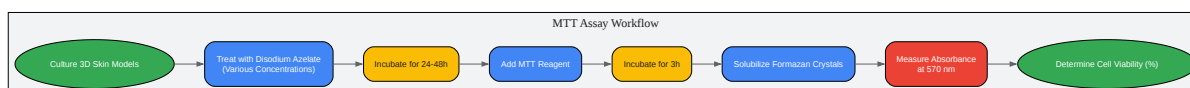
Anti-inflammatory Mechanism of **Disodium Azelate**.

## Experimental Protocols and Data Presentation

The following are detailed protocols for key experiments to assess the efficacy of **Disodium azelate** in 3D skin models.

### Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range at which **Disodium azelate** is non-toxic to the skin cells.



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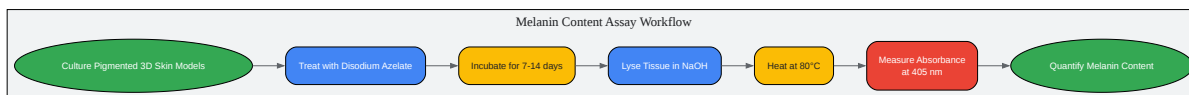
## Workflow for the MTT Cytotoxicity Assay.

- Culture commercially available full-thickness 3D skin models according to the manufacturer's instructions.
- Prepare a range of concentrations of **Disodium azelate** in a suitable vehicle (e.g., phosphate-buffered saline).
- Topically apply the **Disodium azelate** solutions to the surface of the skin models. Include a vehicle-only control.
- Incubate the treated models for 24 to 48 hours.
- Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each model and incubate for 3 hours.
- Extract the formazan product by adding a solubilization solution (e.g., isopropanol).
- Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.

Disodium Azelate Conc. (mM)	Cell Viability (%)	Standard Deviation
0 (Control)	100	5.2
1	98.5	4.8
5	95.2	5.1
10	92.8	6.3
20	88.1	5.9

## Melanin Content Assay

This assay quantifies the effect of **Disodium azelate** on melanin production in pigmented 3D skin models.



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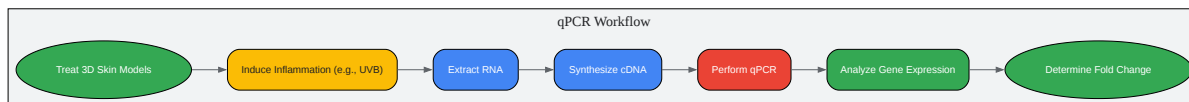
#### Workflow for the Melanin Content Assay.

- Culture pigmented 3D skin models (containing melanocytes) as per the manufacturer's protocol.
- Treat the models with a non-toxic concentration of **Disodium azelate** (determined from the cytotoxicity assay). Include a positive control (e.g., kojic acid) and a vehicle control.
- Incubate the models for 7-14 days, reapplying the treatment as recommended.
- After the incubation period, lyse the tissue in 1N NaOH.
- Heat the lysate at 80°C to solubilize the melanin.
- Measure the absorbance of the lysate at 405 nm.
- Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

Treatment	Melanin Content ( $\mu$ g/tissue )	Standard Deviation	% Inhibition
Vehicle Control	45.2	3.1	0
Disodium Azelate (10 mM)	28.9	2.5	36.1
Kojic Acid (1 mM)	22.1	2.8	51.1

## Gene Expression Analysis (qPCR)

This analysis measures changes in the expression of genes related to inflammation and pigmentation following treatment with **Disodium azelate**.



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Workflow for Gene Expression Analysis via qPCR.

- Culture 3D skin models and treat with **Disodium azelate**.
- For anti-inflammatory assessment, induce an inflammatory response (e.g., by exposure to a sub-lethal dose of UVB radiation).
- Harvest the tissues and extract total RNA using a suitable kit.
- Synthesize complementary DNA (cDNA) from the extracted RNA.
- Perform quantitative polymerase chain reaction (qPCR) using primers for target genes (e.g., TYR for tyrosinase, IL1B, IL6, TNFA) and a housekeeping gene (e.g., GAPDH).
- Analyze the qPCR data to determine the relative fold change in gene expression compared to the control group.

Gene	Treatment	Fold Change vs. Control	p-value
TYR	Disodium Azelate (10 mM)	-2.5	<0.05
IL1B	UVB + Disodium Azelate (10 mM)	-3.2	<0.01
IL6	UVB + Disodium Azelate (10 mM)	-2.8	<0.01
TNFA	UVB + Disodium Azelate (10 mM)	-2.1	<0.05

## Conclusion

**Disodium azelate** holds significant promise as a topical agent for various dermatological applications. The use of 3D skin models provides a robust and ethically sound method for elucidating its mechanisms of action and confirming its efficacy and safety. The protocols outlined in these application notes offer a framework for researchers and drug development professionals to investigate the potential of **Disodium azelate** in a physiologically relevant in vitro system. Further studies are warranted to generate specific data on **Disodium azelate** in these models to confirm the effects observed with azelaic acid.

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- To cite this document: BenchChem. [Application Notes and Protocols: Disodium Azelate in 3D Skin Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166650#application-of-disodium-azelate-in-3d-skin-models]

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